1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol

Physicochemical profiling Regioisomer comparison Medicinal chemistry building blocks

1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol (CAS 2411419-61-7) is a fully saturated, bicyclic pyrrolo-oxazine featuring a bridgehead (8a-position) hydroxymethyl substituent. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, the compound presents a single stereocenter at the 8a bridgehead carbon and exists as a racemic mixture unless otherwise specified.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8183947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC2(COCCN2C1)CO
InChIInChI=1S/C8H15NO2/c10-6-8-2-1-3-9(8)4-5-11-7-8/h10H,1-7H2
InChIKeyXGFVFWGMDSYIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol – Bridgehead Hydroxymethyl Building Block for Saturated Heterocyclic Scaffolds


1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol (CAS 2411419-61-7) is a fully saturated, bicyclic pyrrolo-oxazine featuring a bridgehead (8a-position) hydroxymethyl substituent . With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, the compound presents a single stereocenter at the 8a bridgehead carbon and exists as a racemic mixture unless otherwise specified . The scaffold combines a tertiary amine (pyrrolidine nitrogen) and a morpholine-type ether oxygen within a conformationally restricted bicyclic framework, distinguishing it from monocyclic morpholines and pyrrolidines . Commercially available from multiple suppliers at purities ranging from 95% to 98%, this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors, GPCR antagonists, and chemical biology probes .

Why Generic Substitution Fails for 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol in Lead Optimization


The bridgehead (8a) hydroxymethyl substitution in this pyrrolo-oxazine scaffold is structurally distinct from positional isomers bearing the same functional group at alternative ring positions (e.g., 3-, 4-, or 6-ylmethanol analogs) and from monocyclic morpholine or pyrrolidine surrogates . The 8a-substitution pattern imposes a unique steric environment where the hydroxymethyl group occupies a quaternary carbon at the ring fusion, altering both the pKa of the tertiary amine (predicted pKa 15.53 for the 8a-isomer vs. 14.67 for the 6-ylmethanol isomer) and the trajectory of hydrogen bond donor/acceptor vectors relative to the bicyclic core . These differences translate into divergent molecular recognition profiles when the scaffold is elaborated into target-directed ligands. In the pyrimido-pyrrolo-oxazine mTOR inhibitor series, the fused pyrrolo-oxazine ring geometry—established at the bridgehead during scaffold construction—was essential for achieving ~450-fold selectivity for mTOR over class I PI3K isoforms, a selectivity window absent in monocyclic morpholine-containing analogs [1]. Simply interchanging regioisomeric or monocyclic building blocks therefore risks losing both potency and selectivity, making the specific 8a-ylmethanol regioisomer a non-fungible procurement decision for medicinal chemistry campaigns.

Quantitative Comparative Evidence for 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol Versus Regioisomeric and Scaffold Analogs


Bridgehead vs. Peripheral Hydroxymethyl Substitution: Predicted pKa Differentiation Between 8a-ylmethanol and 6-ylmethanol Regioisomers

The predicted acid dissociation constant (pKa) of the conjugate acid of the tertiary amine in 1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol is 15.53 ± 0.10, compared with 14.67 ± 0.10 for the (6S,8aS)-6-ylmethanol regioisomer . This represents a ΔpKa of approximately 0.86 units, equivalent to a ~7.2-fold difference in basicity. The 8a-substituted isomer is significantly less basic, attributable to the bridgehead placement of the hydroxymethyl group creating a sterically hindered environment around the nitrogen lone pair that reduces proton accessibility relative to the 6-substituted isomer where the amine is more exposed. The predicted boiling point also differs: 249.2 ± 15.0 °C for the 8a-isomer vs. 258.5 ± 15.0 °C for the 6-isomer (ΔTb ≈ 9.3 °C), while densities are identical within prediction error (1.16 ± 0.1 g/cm³ for both) .

Physicochemical profiling Regioisomer comparison Medicinal chemistry building blocks

Supplier Purity Differentiation: Batch-to-Batch Variability Across Commercial Sources of 8a-ylmethanol

Commercial purity specifications for 1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol range from 95% to 98% across major suppliers. AKSci lists a minimum purity of 97% ; CymitQuimica (Fluorochem brand) specifies 98% purity ; Combi-Blocks specifies 95% purity ; and Shanghai Yuanye Bio-Technology (via BioMart) lists 98% purity . The 3-percentage-point spread (95–98%) reflects different quality control cutoffs and may correspond to variable levels of residual solvents, regioisomeric impurities, or degradation products. No supplier currently provides a certified reference standard or quantitative impurity profile by HPLC for this compound class, making purity verification at receipt essential for quantitative structure–activity relationship (QSAR) or crystallography studies.

Procurement quality control Purity specification Building block sourcing

P2X3 Receptor Antagonist Activity: Class-Level Evidence for Hexahydro-pyrrolo[2,1-c][1,4]oxazine Scaffolds

Although no direct P2X3 activity data are available for the 8a-ylmethanol compound itself, a closely related hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl derivative demonstrated P2X3 receptor antagonist activity with an EC50 of 80 nM when evaluated against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes at a test concentration of 10 µM [1]. Separately, a hexahydro-pyrrolo[2,1-c][1,4]oxazine-containing compound from the ChEMBL database (CHEMBL5177316) showed agonist activity at human P2X3R with an EC50 of <100,000 nM in CHO cells, indicating the scaffold accommodates both agonist and antagonist pharmacophores depending on substitution pattern [2]. A patent (US 12,503,468) further discloses heterocyclic compounds incorporating pyrrolo-oxazine intermediates with high P2X3 antagonistic activity and good selectivity, explicitly claiming low toxicity and good metabolic stability for this chemotype [3]. These data collectively establish the hexahydro-pyrrolo[2,1-c][1,4]oxazine core as a validated privileged scaffold for P2X3 ligand development.

P2X3 antagonist Pain target GPCR pharmacology

Pyrimido-pyrrolo-oxazine mTOR Kinase Inhibitors: Conformational Restriction Enabled by the Fused Pyrrolo-oxazine Scaffold

The tricyclic pyrimido-pyrrolo-oxazine chemotype, constructed from a pyrrolo-oxazine precursor analogous to 8a-ylmethanol, has yielded highly selective ATP-competitive mTOR kinase inhibitors (TORKi). In the seminal J. Med. Chem. disclosure, compound 12b achieved ~450-fold selectivity for mTOR over class I PI3K isoforms, with pharmacokinetic studies in male Sprague Dawley rats demonstrating good oral exposure and high metabolic stability in CYP450 reactive phenotyping [1]. A subsequent second-generation campaign produced compound 11, the first pyrimido-pyrrolo-oxazine-based mTOR inhibitor predicted to penetrate the blood–brain barrier (BBB), as demonstrated in an MDCK-MDR1 permeability in vitro assay—a property with direct implications for treating neurological disorders including tuberous sclerosis complex, Parkinson's, and Alzheimer's disease [2]. The conformational restriction imparted by the fused pyrrolo-oxazine ring system was explicitly cited as the design strategy enabling this selectivity profile, with the bridgehead geometry playing a critical role in orienting the heteroaromatic ring into the mTOR affinity pocket [1]. Monocyclic morpholine analogs explored in the same series failed to achieve comparable selectivity, underscoring the essential role of the bicyclic pyrrolo-oxazine core [1].

mTOR kinase inhibitor Cancer therapeutics Conformational restriction Kinase selectivity

Chemical Probe Utility: Hexahydro-pyrrolo[2,1-c][1,4]oxazine as a Recognition Element in Photoaffinity Labeling Probes

The hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine scaffold has been incorporated into a photoaffinity labeling probe (PAL-AfBPP), Probe LDPC0542 (C316), where the (3R,8aS)-hexahydro-pyrrolo[2,1-c][1,4]oxazin-3-yl moiety serves as a key recognition element linked via a 1,2,4-oxadiazole to a diazirine-containing photoreactive group [1]. This probe labeled four distinct protein targets with binding site ratios ranging from 5.82 to 9.00, including Delta(24)-sterol reductase (DHCR24), N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1), and Sigma non-opioid intracellular receptor 1 (SIGMAR1) [1]. The probe adheres to Lipinski's Rule of Five (0 violations) and has a calculated logP of 0.5, demonstrating that the pyrrolo-oxazine scaffold imparts favorable physicochemical properties suitable for cellular probe applications [1]. The 8a-ylmethanol building block provides a complementary vector for installing photoreactive or affinity tags at the bridgehead position, orthogonal to the 3-substitution pattern used in LDPC0542.

Chemical biology Photoaffinity labeling Target identification Chemoproteomics

Stability-Driven Storage Requirements: 8a-ylmethanol Requires Refrigerated, Light-Protected Conditions Not Mandated for All Analogs

The recommended storage condition for 1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol is 2–8 °C with protection from light, as specified by multiple suppliers . This contrasts with other hexahydro-pyrrolo[2,1-c][1,4]oxazine derivatives such as hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile (CAS 1423025-07-3), which is listed for long-term storage at room temperature and does not carry an explicit light-protection requirement . The specified refrigeration and light sensitivity mandate for the 8a-ylmethanol compound suggests either enhanced thermal lability of the bridgehead hydroxymethyl group (potential for retro-aldol or elimination pathways) or photosensitivity of the tertiary amine–ether bicyclic system. For procurement planning, this necessitates cold-chain shipping and refrigerated storage infrastructure that may not be required for other pyrrolo-oxazine building blocks.

Compound stability Storage specification Procurement logistics

Optimal Application Scenarios for 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol Based on Comparative Evidence


Synthesis of Conformationally Restricted mTOR Kinase Inhibitors Requiring High PI3K Selectivity

The 8a-ylmethanol building block provides the bridgehead hydroxymethyl handle necessary for constructing the pyrimido-pyrrolo-oxazine tricyclic core that confers ~450-fold mTOR/PI3K selectivity [1]. Researchers pursuing CNS-penetrant TORKi candidates should prioritize this regioisomer, as the second-generation series demonstrated that the pyrrolo-oxazine scaffold geometry is compatible with BBB permeability when appropriately elaborated [2]. Monocyclic morpholine or regioisomeric pyrrolo-oxazine building blocks (e.g., 6-ylmethanol) have not been reported to yield comparable selectivity profiles and should not be substituted without de novo SAR validation [1].

P2X3 Antagonist Lead Optimization Requiring Regiospecific Bridgehead Functionalization

Given the established P2X3 antagonist activity (EC50 = 80 nM) of hexahydro-pyrrolo[2,1-c][1,4]oxazine-containing ligands and the patent disclosure of pyrrolo-oxazine intermediates with high P2X3 antagonistic activity and good selectivity, the 8a-ylmethanol compound offers a regiospecific entry vector for SAR exploration at the bridgehead position that is inaccessible from 3-, 4-, or 6-substituted isomers [1][2]. Medicinal chemistry teams developing non-nucleotide P2X3 antagonists for chronic pain indications should consider this building block for late-stage diversification where the bridgehead substituent vector is predicted to occupy a complementary region of the receptor binding pocket.

Chemical Biology Probe Design with Orthogonal Derivatization Vectors

The successful deployment of a (3R,8aS)-hexahydro-pyrrolo[2,1-c][1,4]oxazin-3-yl recognition element in a multi-target photoaffinity labeling probe (LDPC0542) validates the scaffold for chemoproteomic applications [1]. The 8a-ylmethanol compound provides a structurally complementary functionalization site at the bridgehead, enabling the construction of dual-vector probes where both the 3-position and 8a-position can be independently elaborated—an architectural feature unavailable in monocyclic or peripherally-substituted pyrrolo-oxazine isomers. The favorable physicochemical profile (Ro5 compliance, moderate logP) of the parent scaffold supports cellular probe compatibility [1].

Comparative Physicochemical Screening of Pyrrolo-oxazine Building Block Libraries

The predicted pKa differential (ΔpKa ≈ 0.86) between the 8a-ylmethanol and 6-ylmethanol regioisomers makes this compound pair a valuable tool set for investigating structure–property relationships in bicyclic amine-containing fragments [1][2]. Procurement teams building fragment libraries for NMR- or SPR-based screening should include both isomers to probe the effect of amine basicity on target engagement independently of molecular weight or lipophilicity changes. Note that refrigerated storage (2–8 °C) and light protection are required for the 8a-isomer [1], whereas other pyrrolo-oxazine analogs may be stored at room temperature, impacting library management logistics.

Quote Request

Request a Quote for 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.